LCRF-0004 falls under the category of small molecule inhibitors, specifically targeting receptor tyrosine kinases. It is classified as a heteroarylcarboxamide derivative, which has shown promise in preclinical studies for its potential application in oncology.
The synthesis of LCRF-0004 and its analogs involves several key steps, primarily focusing on the modification of head groups to enhance potency and selectivity. The synthesis typically employs techniques such as:
Recent studies have demonstrated the synthesis of constrained analogs of LCRF-0004, which exhibit improved inhibitory activity against RON tyrosine kinase. These synthetic routes often involve:
LCRF-0004 features a complex molecular structure characterized by:
The molecular formula and weight of LCRF-0004 are critical for understanding its pharmacokinetic properties. The exact structural formula can be derived from detailed spectroscopic analysis, including NMR and mass spectrometry, confirming its identity and purity.
The chemical reactions involved in synthesizing LCRF-0004 include:
The synthesis often employs strategies such as:
LCRF-0004 inhibits the RON receptor tyrosine kinase by binding to its active site, preventing autophosphorylation and subsequent signaling cascades that promote tumor growth and metastasis.
In vitro studies have shown that LCRF-0004 effectively reduces cell proliferation in cancer cell lines expressing high levels of RON. This inhibition is quantified through assays measuring cell viability and apoptosis.
LCRF-0004 exhibits specific physical characteristics that influence its behavior in biological systems:
The chemical properties include:
LCRF-0004 has significant applications in scientific research, particularly in:
The RON (Recepteur d'Origine Nantais) and c-Met (mesenchymal-epithelial transition factor) receptors constitute a unique subfamily of receptor tyrosine kinases (RTKs) characterized by structural homology and functional overlap in driving invasive tumor growth. Both receptors are heterodimers composed of extracellular α-chains and transmembrane β-chains with intracellular tyrosine kinase domains. The c-Met receptor binds hepatocyte growth factor (HGF), while RON is activated by macrophage-stimulating protein (MSP) [1] [5]. Under physiological conditions, these pathways regulate embryonic development and tissue repair; however, aberrant activation via overexpression, mutations, or gene amplification occurs in diverse carcinomas, including breast, lung, pancreatic, and prostate cancers [1] [7].
Oncogenic signaling cascades downstream of RON/c-Met include:
Clinically, RON/c-Met co-expression correlates with advanced disease stages. In prostate cancer, >70% of metastatic lesions exhibit dual receptor positivity, driving epithelial-mesenchymal transition (EMT) through E-cadherin downregulation and N-cadherin upregulation [7]. Similarly, RON overexpression in breast cancer suppresses innate immunity by inhibiting IRAK4-dependent interferon responses, facilitating metastatic escape [8].
Table 1: Key Oncogenic Pathways Downstream of RON/c-Met
Signaling Pathway | Effector Molecules | Biological Outcome | Therapeutic Implications |
---|---|---|---|
PI3K/AKT | PIP3, PDK1, AKT | Cell survival, metabolic reprogramming | AKT inhibitors restore apoptosis |
Ras/MAPK | Grb2, SOS, Ras, ERK | Proliferation, migration | MEK/ERK inhibitors block cell cycle progression |
Wnt/β-catenin | GSK3β, β-catenin | EMT, stemness maintenance | β-catenin disruptors reduce invasion |
The therapeutic strategy of dual c-Met/RON inhibition versus selective RON blockade remains contentious due to compensatory cross-talk and distinct immunological roles. Dual inhibitors (e.g., foretinib, BMS777607) target conserved kinase domains in both receptors, mitigating resistance from receptor heterodimerization. In prostate cancer models, foretinib suppressed metastasis by 85% through concurrent blockade of HGF/c-Met and MSP/RON axes, reversing EMT phenotypes [7]. However, unintended c-Met inhibition may impair wound healing and hepatocyte regeneration due to its broad physiological roles [4].
Selective RON inhibitors (e.g., LCRF-0004) offer immunological advantages. RON activation in tumor-associated macrophages (TAMs) upregulates immunosuppressive ligands PD-L1 and CD80, which bind T-cell checkpoint receptors PD-1 and CTLA-4. Preclinical data demonstrate that RON-selective kinase inhibitors:
Nevertheless, tumors with MET amplification may resist selective RON inhibitors due to compensatory c-Met hyperactivation. Thus, patient stratification via biomarker profiling (e.g., RON+/c-Metlow vs. RON+/c-Methigh) is critical for optimal inhibitor selection.
Table 2: Dual vs. Selective Inhibition Strategies
Approach | Representative Agents | Advantages | Limitations |
---|---|---|---|
Dual RON/c-Met Inhibition | Foretinib, BMS777607 | Blocks compensatory signaling; effective in co-expressed tumors | Toxicity from c-Met inhibition; immunosuppressive effects |
Selective RON Inhibition | LCRF-0004, merestinib | Immune-enhancing effects; lower toxicity | Resistance in MET-amplified tumors |
The evolution of RON inhibitors progressed from non-specific RTK blockers to precision agents with nanomolar selectivity. Early compounds (pre-2010) targeted ATP-binding pockets of multiple kinases but exhibited off-target effects against c-Met, VEGFR2, and AXL. Examples include SU11274 (IC50 RON = 500 nM) and PHA665752 (IC50 RON = 450 nM), which reduced tumor growth but caused hypertension and impaired angiogenesis due to VEGFR2 inhibition [4] [5].
Second-generation inhibitors (2010–2015) exploited structural differences in the RON kinase domain. LCRF-0004 emerged as a breakthrough thieno[3,2-b]pyridine-based inhibitor with 30-fold selectivity for RON (IC50 = 20 nM) over c-Met (IC50 = 600 nM). Key innovations included:
LCRF-0004 demonstrated efficacy in pancreatic cancer models where RON drives KRAS oncogene addiction, suppressing migration and invasion by >80% at 1 μM doses [6]. Subsequent derivatives (e.g., Compound 5e) achieved sub-nanomolar RON inhibition (IC50 = 0.8 nM) by incorporating fused imidazopyridazine cores [3].
Table 3: Evolution of Small-Molecule RON Inhibitors
Generation | Time Period | Key Agents | RON IC50 | Selectivity vs. c-Met |
---|---|---|---|---|
First | 2005–2010 | SU11274, PHA665752 | 450–500 nM | <5-fold |
Second | 2010–2015 | LCRF-0004, merestinib | 20–50 nM | 10–30-fold |
Third | 2015–present | Compound 5e, LY2801653 | 0.8–5 nM | >100-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7